Benzene, (1-cyclohexylethyl)-

Distillation Solvent removal Thermal separation

Benzene, (1-cyclohexylethyl)- (CAS 4413-16-5), also known as 1-phenyl-1-cyclohexylethane or (α-methylbenzyl)cyclohexane, is a C14H20 alkylbenzene derivative featuring a cyclohexyl group attached to a benzene ring via a branched ethyl bridge. With a molecular weight of 188.31 g/mol, a density of 0.932 g/cm³, a boiling point of 263.1°C at 760 mmHg, and a flash point of 106.4°C, this compound occupies a distinct physicochemical space among alkyl-substituted benzenes, making it a candidate for applications requiring a medium-to-high boiling point, non-polar liquid with defined thermal and safety characteristics.

Molecular Formula C14H20
Molecular Weight 188.31 g/mol
CAS No. 4413-16-5
Cat. No. B1615048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, (1-cyclohexylethyl)-
CAS4413-16-5
Molecular FormulaC14H20
Molecular Weight188.31 g/mol
Structural Identifiers
SMILESCC(C1CCCCC1)C2=CC=CC=C2
InChIInChI=1S/C14H20/c1-12(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2,4-5,8-9,12,14H,3,6-7,10-11H2,1H3
InChIKeyHNBJZFPJDFJMLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Cyclohexylethyl)benzene (CAS 4413-16-5): A Branched Alkylbenzene for High-Boiling Solvent and Intermediate Applications


Benzene, (1-cyclohexylethyl)- (CAS 4413-16-5), also known as 1-phenyl-1-cyclohexylethane or (α-methylbenzyl)cyclohexane, is a C14H20 alkylbenzene derivative featuring a cyclohexyl group attached to a benzene ring via a branched ethyl bridge [1]. With a molecular weight of 188.31 g/mol, a density of 0.932 g/cm³, a boiling point of 263.1°C at 760 mmHg, and a flash point of 106.4°C, this compound occupies a distinct physicochemical space among alkyl-substituted benzenes, making it a candidate for applications requiring a medium-to-high boiling point, non-polar liquid with defined thermal and safety characteristics .

Why (1-Cyclohexylethyl)benzene Cannot Be Replaced by Its Positional Isomer or Other Alkylbenzenes Without Revalidation


The branched attachment of the phenyl group at the α-carbon of the ethyl bridge in (1-cyclohexylethyl)benzene generates steric and electronic properties that differ measurably from its linear positional isomer, (2-cyclohexylethyl)benzene (CAS 1603-61-8), and from other alkylbenzene analogs such as cyclohexylbenzene (CAS 827-52-1) and n-butylbenzene (CAS 104-51-8). The boiling point of (1-cyclohexylethyl)benzene (263.1°C) is approximately 11.7°C lower than that of the (2-) isomer (274.8°C) , a difference sufficient to affect distillation protocols, solvent removal kinetics, and thermal stability margins in synthetic processes. Similarly, density, flash point, enthalpy of vaporization, and melting point exhibit quantitative deviations that preclude simple interchangeability. Substituting one member of this compound class without systematic re-optimization risks altered reaction rates, phase behavior, safety profiles, and final product purity.

Quantitative Comparative Evidence for (1-Cyclohexylethyl)benzene (CAS 4413-16-5) Selection


Boiling Point Differential: (1-Cyclohexylethyl)benzene Distills 11.7°C Lower Than (2-Cyclohexylethyl)benzene

(1-Cyclohexylethyl)benzene exhibits a boiling point of 263.1°C at 760 mmHg , while its positional isomer, (2-cyclohexylethyl)benzene, boils at 274.8°C at 760 mmHg . This represents a difference of -11.7°C, which is substantial for fractional distillation operations and solvent recycling protocols. The branched isomer's lower boiling point arises from reduced molecular surface area and weaker dispersion interactions relative to the linear isomer.

Distillation Solvent removal Thermal separation

Density Advantage: (1-Cyclohexylethyl)benzene is 1.4% Denser Than (2-Cyclohexylethyl)benzene

The density of (1-cyclohexylethyl)benzene is reported as 0.932 g/cm³ , while (2-cyclohexylethyl)benzene has a density of 0.919 g/cm³ . The branched isomer is approximately 0.013 g/cm³ (1.4%) denser. This density increment, though modest, can be decisive in biphasic systems where gravitational phase separation, interfacial tension, and Stokes settling velocity are sensitive to the density contrast between immiscible layers.

Liquid-liquid extraction Phase separation Formulation density

Flash Point Safety Margin: (1-Cyclohexylethyl)benzene Has a Lower Flash Point Than (2-Cyclohexylethyl)benzene

The flash point of (1-cyclohexylethyl)benzene is 106.4°C , compared to 114°C for (2-cyclohexylethyl)benzene . The -7.6°C differential means the branched isomer reaches its flammable vapor concentration threshold at a lower temperature, which has direct implications for safety classification, storage temperature limits, and ventilation requirements under occupational health and safety regulations for chemical laboratories and industrial facilities.

Safety classification Storage and handling Flammability

Enthalpy of Vaporization: (1-Cyclohexylethyl)benzene Requires 16.6% More Energy to Vaporize Than (2-Cyclohexylethyl)benzene

The enthalpy of vaporization (ΔvapH) of (1-cyclohexylethyl)benzene is 70.8 kJ/mol at 374 K [1], whereas (2-cyclohexylethyl)benzene has a ΔvapH of 14.5 kcal/mol (60.7 kJ/mol) at 387 K [2]. The branched isomer thus requires approximately 10.1 kJ/mol (16.6%) more energy per mole to transition from liquid to vapor phase, reflecting stronger intermolecular interactions in the liquid state. This has direct consequences for the energy input required during distillation, solvent evaporation, or spray-drying processes.

Energy consumption Distillation economics Intermolecular forces

Melting Point: (1-Cyclohexylethyl)benzene Remains Liquid 61.9°C Lower Than Cyclohexylbenzene

The melting point of (1-cyclohexylethyl)benzene is 219.26 K (-53.89°C) as determined by TRC at NIST [1], whereas cyclohexylbenzene (CAS 827-52-1) melts at approximately 8°C (281 K) [2]. This -61.9°C difference means the branched ethyl-bridged compound remains liquid over a much broader sub-ambient temperature range, avoiding crystallization issues that would render cyclohexylbenzene unusable in cold environments or low-temperature reactions.

Low-temperature application Cold-flow property Crystallization avoidance

Refractive Index: (1-Cyclohexylethyl)benzene Refractive Index Differs by 0.008 from the (2-) Isomer

The refractive index (n) of (1-cyclohexylethyl)benzene is 1.52 , compared to 1.512 for (2-cyclohexylethyl)benzene . This difference of +0.008, while small, is readily measurable with standard laboratory refractometers (typical precision ±0.0001–0.0005) and provides a rapid, non-destructive method to distinguish between the two isomers during incoming quality control or to verify product identity post-synthesis.

Quality control Identity verification Refractometry

Recommended Application Scenarios for (1-Cyclohexylethyl)benzene Based on Quantitative Differentiation


Distillation-Based Isomer Separation in High-Purity Synthetic Intermediate Production

The 11.7°C boiling point gap between (1-cyclohexylethyl)benzene and its (2-) positional isomer permits practical fractional distillation separation. Laboratories and pilot plants producing regioisomerically pure (1-cyclohexylethyl)benzene as a synthetic intermediate can leverage this differential to achieve >99% isomer purity through conventional distillation, avoiding more costly chromatographic or crystallization-based purification methods.

Density-Stratified Biphasic Reaction Media for Extraction and Phase-Transfer Catalysis

With a density of 0.932 g/cm³ , (1-cyclohexylethyl)benzene is sufficiently differentiated from aqueous phases (density ~1.0 g/cm³) to form stable biphasic systems, while its 1.4% higher density relative to the linear isomer provides a slight but measurable improvement in phase settling rates. This supports its use as the organic phase in liquid-liquid extractions, phase-transfer catalysis, and biphasic kinetic resolutions where clean, rapid phase disengagement is critical.

Low-Temperature Organic Synthesis Requiring Liquid-State Solvent Stability Below -50°C

The melting point of -53.89°C [1] allows (1-cyclohexylethyl)benzene to serve as a reaction solvent or inert diluent in cryogenic organic transformations (e.g., lithium-halogen exchange, enolate formation, low-temperature Grignard additions) where cyclohexylbenzene (mp 8°C) would freeze and become unusable. This extends the accessible temperature window for non-polar hydrocarbon solvents by over 60°C below the freezing point of the cyclohexylbenzene alternative.

Rapid Incoming Quality Control via Refractive Index Verification Against the (2-) Isomer

The refractive index difference of 0.008 between (1-cyclohexylethyl)benzene (1.52) and (2-cyclohexylethyl)benzene (1.512) provides a simple, instrumentally accessible identity confirmation method. Procurement and quality assurance laboratories can integrate refractometry into material acceptance SOPs as a first-pass check to detect isomer mislabeling or cross-contamination, reducing reliance on more resource-intensive GC, HPLC, or NMR confirmation for routine lot-to-lot verification.

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